molecular formula C9H10N2S B3021237 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine CAS No. 76266-04-1

3-(Ethylsulfanyl)imidazo[1,5-a]pyridine

Cat. No. B3021237
CAS RN: 76266-04-1
M. Wt: 178.26 g/mol
InChI Key: FQSIWEZKUKTRHO-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)imidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 76266-04-1 . It has a molecular weight of 178.26 .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine is represented by the InChI Code: 1S/C9H10N2S/c1-2-12-9-10-7-8-5-3-4-6-11(8)9/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine include a molecular weight of 178.26 .

Scientific Research Applications

Materials Science and Optoelectronics

Imidazo[1,5-a]pyridine derivatives, including 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine, have gained attention in materials science. Their luminescent properties make them suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors . Researchers explore their potential as emitters for confocal microscopy and imaging due to their optical behaviors.

Chemical Biology and Cell Membrane Probes

The stable scaffold of imidazo[1,5-a]pyridine compounds, including 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine, makes them valuable in chemical biology. Their compact shape and remarkable photophysical properties position them as promising candidates for cell membrane probes . These probes can help visualize cellular processes and interactions.

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine is a structural component of various agrochemicals and pharmaceuticals. Researchers continue to develop synthetic methodologies to access imidazo[1,5-a]pyridine derivatives efficiently . These compounds may play a role in crop protection or serve as building blocks for drug discovery.

Future Directions

Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

3-ethylsulfanylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-12-9-10-7-8-5-3-4-6-11(8)9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSIWEZKUKTRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504300
Record name 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylsulfanyl)imidazo[1,5-a]pyridine

CAS RN

76266-04-1
Record name 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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